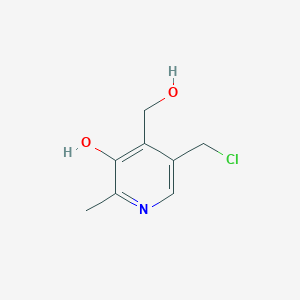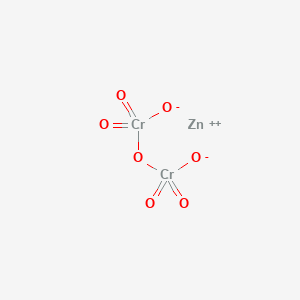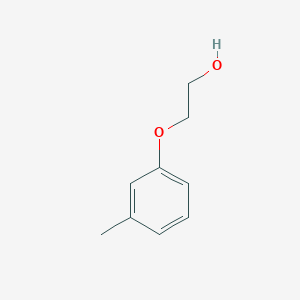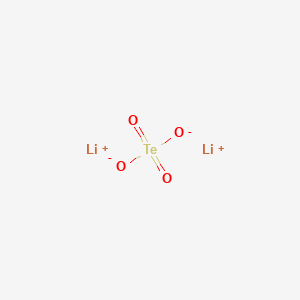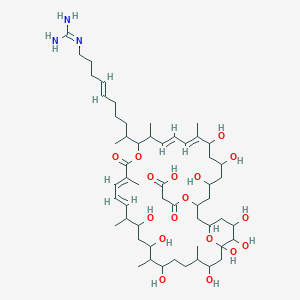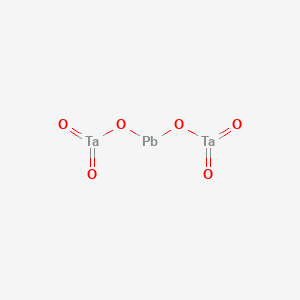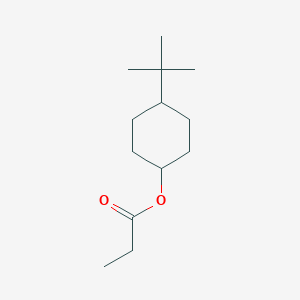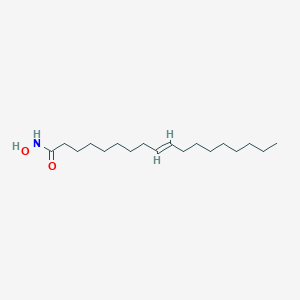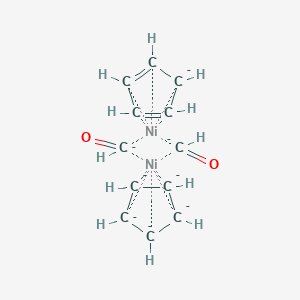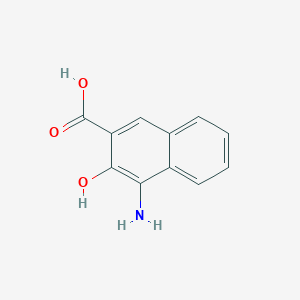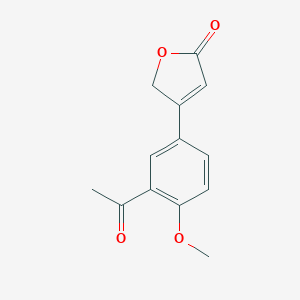
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one, also known as AMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AMF is a furanone derivative that has a unique chemical structure that makes it an attractive target for researchers.
Mechanism Of Action
The mechanism of action of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is not fully understood. However, studies have shown that it works by inhibiting specific enzymes and proteins in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. It also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has several biochemical and physiological effects on the body. It has been shown to reduce inflammation, which can lead to a reduction in pain and swelling. It also has anti-cancer properties, which can help prevent the growth and spread of cancer cells. Additionally, 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has been shown to have anti-bacterial properties, which can help prevent the growth and spread of bacterial infections.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one in lab experiments is its unique chemical structure, which makes it an attractive target for researchers. Additionally, it has several potential applications in various fields, including medicine, agriculture, and materials science. However, one of the limitations of using 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one in lab experiments is the complexity of its synthesis process, which can make it challenging to obtain in large quantities.
Future Directions
There are several future directions for 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one research. One area of focus is the development of new synthesis methods that can yield higher quantities of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one. Additionally, researchers are studying the potential use of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one in treating other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is being studied for its potential use in developing new materials, such as polymers and coatings.
Conclusion:
In conclusion, 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one, or 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one, is a synthetic compound that has several potential applications in various fields. Its unique chemical structure and potential health benefits have made it an attractive target for researchers. While there are still many unknowns about 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one's mechanism of action, its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for future research.
Synthesis Methods
The synthesis of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is a complex process that involves several steps. The most common method of synthesizing 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is through the reaction of 3-acetyl-4-methoxyphenol with furan-2(5H)-one in the presence of a catalyst. The reaction takes place under specific conditions, including temperature, pressure, and time. The yield of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one varies depending on the reaction conditions.
Scientific Research Applications
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant areas of research is in the field of medicine. 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in treating diabetes and Alzheimer's disease.
properties
CAS RN |
14201-58-2 |
|---|---|
Product Name |
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one |
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(3-acetyl-4-methoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12O4/c1-8(14)11-5-9(3-4-12(11)16-2)10-6-13(15)17-7-10/h3-6H,7H2,1-2H3 |
InChI Key |
PTNTZAYEADFZLE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC(=O)OC2)OC |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC(=O)OC2)OC |
Other CAS RN |
14201-58-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



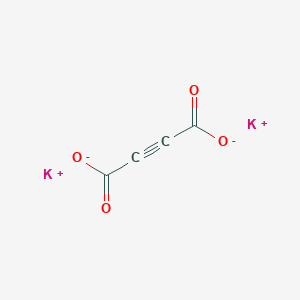
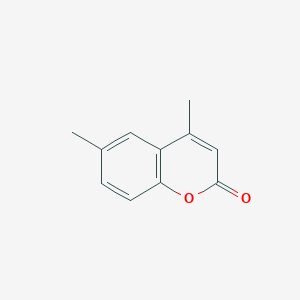
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
